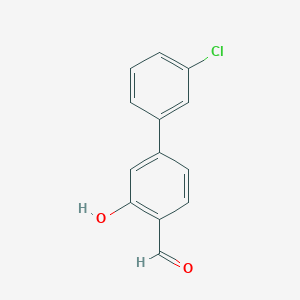

5-(3-Chlorophenyl)-2-formylphenol

Beschreibung

5-(3-Chlorophenyl)-2-formylphenol is a phenolic compound featuring a formyl (-CHO) group at position 2 and a 3-chlorophenyl substituent at position 5 of the aromatic ring. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 244.66 g/mol. This structural configuration positions it as a valuable intermediate in organic synthesis and a candidate for pharmacological studies, particularly in drug discovery and enzyme modulation.

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQGONWJLEGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626539 | |

| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-99-6 | |

| Record name | 3′-Chloro-3-hydroxy[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-formylphenol typically involves the formylation of 3-chlorophenylphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde product.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Chlorophenyl)-2-formylphenol can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chlorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: 5-(3-Chlorophenyl)-2-carboxyphenol.

Reduction: 5-(3-Chlorophenyl)-2-hydroxyphenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Chlorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 5-(3-Chlorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

- The formyl group in 5-(3-Chlorophenyl)-2-formylphenol enhances electrophilicity, enabling covalent interactions absent in non-formyl analogs like 3-Chloro-5-(2,5-difluorophenyl)phenol .

- Fluorine substituents (e.g., in 4-(3-Chloro-5-fluorophenyl)-2-formylphenol) improve metabolic stability and target binding compared to chlorine-only derivatives .

Steric and Lipophilic Effects

- Chlorine position (meta vs. para) alters steric hindrance, influencing interactions with hydrophobic enzyme pockets .

Biologische Aktivität

5-(3-Chlorophenyl)-2-formylphenol is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-(3-Chlorophenyl)-2-formylphenol features a chlorophenyl group attached to a phenolic aldehyde. Its molecular formula is C13H10ClO, with a molecular weight of approximately 232.67 g/mol. The presence of the hydroxyl and aldehyde functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 5-(3-Chlorophenyl)-2-formylphenol exhibits significant antimicrobial properties. A study conducted on various derivatives of phenolic compounds revealed that those with halogen substitutions, such as chlorine, often enhance antimicrobial efficacy. The compound was tested against a range of bacteria, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 40 µg/mL |

| Salmonella typhimurium | 60 µg/mL |

This table summarizes the MIC values obtained from in vitro studies, indicating the effectiveness of the compound against various pathogens.

Anticancer Activity

The anticancer potential of 5-(3-Chlorophenyl)-2-formylphenol has been explored through in vitro studies on cancer cell lines. It was found to induce apoptosis in human cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

A notable study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased rates of cell death in cancerous cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

The above table presents the IC50 values for different cancer cell lines, illustrating the compound's potency.

The biological activity of 5-(3-Chlorophenyl)-2-formylphenol can be attributed to its ability to form hydrogen bonds with various molecular targets within cells. The hydroxyl group allows for interaction with enzymes and receptors, potentially inhibiting their activity or altering cellular processes. This mechanism is crucial for its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : In a comparative study involving several phenolic compounds, 5-(3-Chlorophenyl)-2-formylphenol demonstrated superior antimicrobial activity against resistant strains of Escherichia coli. The study utilized disk diffusion methods to assess efficacy, confirming significant zones of inhibition compared to control groups.

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.